1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate
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Overview
Description
1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate is a chemical compound known for its unique structure and properties It is composed of a trichloronitropropane moiety attached to a dichlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate typically involves the reaction of 1,1,1-trichloro-3-nitropropane with 3,4-dichlorobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and efficiency. The use of automated systems and quality control measures is essential to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with nitrile N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Cycloaddition Reactions: Nitrile N-oxides under controlled temperature and solvent conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Reduction Reactions: Formation of amine derivatives.
Cycloaddition Reactions: Formation of cycloadducts with specific regioselectivity.
Scientific Research Applications
1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and cycloaddition reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate involves its interaction with molecular targets through its reactive functional groups. The trichloronitropropane moiety acts as an electrophile, facilitating nucleophilic attacks. The nitro group can undergo reduction, leading to the formation of amine derivatives, which can further interact with biological targets. The dichlorobenzoate group contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-3-nitropropane: Shares the trichloronitropropane moiety but lacks the dichlorobenzoate group.
3,4-Dichlorobenzoic Acid: Contains the dichlorobenzoate group but lacks the trichloronitropropane moiety.
1,1,1-Trichloro-2-nitroethane: Similar structure but with a shorter carbon chain.
Uniqueness
This dual functionality makes it a valuable compound for various chemical and biological studies .
Properties
CAS No. |
5331-97-5 |
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Molecular Formula |
C10H6Cl5NO4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(1,1,1-trichloro-3-nitropropan-2-yl) 3,4-dichlorobenzoate |
InChI |
InChI=1S/C10H6Cl5NO4/c11-6-2-1-5(3-7(6)12)9(17)20-8(4-16(18)19)10(13,14)15/h1-3,8H,4H2 |
InChI Key |
PKISKXZVORFKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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